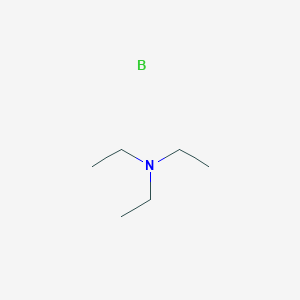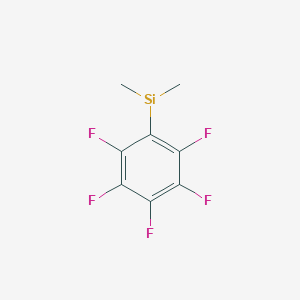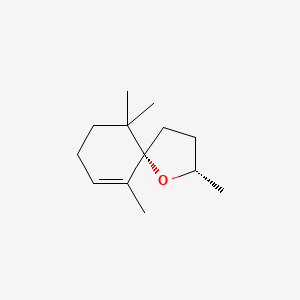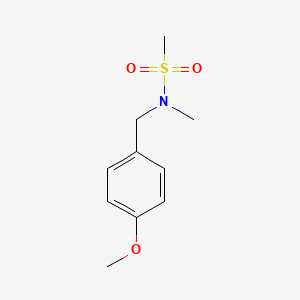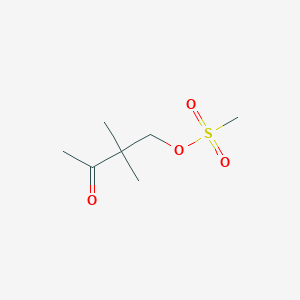
(2,2-dimethyl-3-oxobutyl) methanesulfonate
Vue d'ensemble
Description
(2,2-dimethyl-3-oxobutyl) methanesulfonate is an organic compound with the molecular formula C7H14O4S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2-dimethyl-3-oxo-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,2-dimethyl-3-oxobutyl) methanesulfonate can be synthesized through esterification reactions. One common method involves the reaction of methanesulfonic acid with 2,2-dimethyl-3-oxo-butanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-dimethyl-3-oxobutyl) methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,2-dimethyl-3-oxobutyl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2,2-dimethyl-3-oxo-butanol, which can then participate in further chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and catalyzing various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester compound with an ethyl group instead of a 2,2-dimethyl-3-oxo-butyl group.
Methanesulfonic acid methyl ester: Another ester derivative with a methyl group.
Uniqueness
(2,2-dimethyl-3-oxobutyl) methanesulfonate is unique due to the presence of the 2,2-dimethyl-3-oxo-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C7H14O4S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-oxobutyl) methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3 |
Clé InChI |
KYGTUAYBXXZMFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)COS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
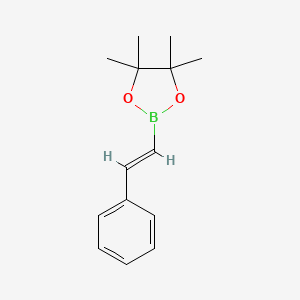
![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
